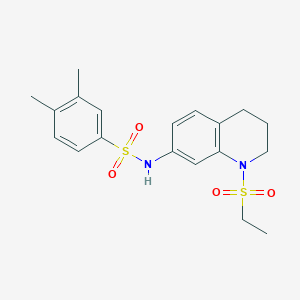

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

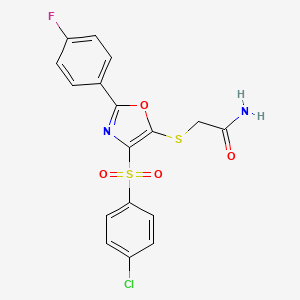

“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound that contains a sulfonyl group . The sulfonyl group is an organosulfur group with the structure R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . This compound is likely to be a sulfonamide, which is a chemical compound that contains this group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . An efficient method for the synthesis of a related compound, baricitinib, was developed using a Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The sulfonyl group is attached to the nitrogen atom of the tetrahydroquinoline ring . The benzenesulfonamide moiety is attached to the tetrahydroquinoline ring via a carbon atom .Scientific Research Applications

Advanced Catalysis

Silica-based nanoparticles, including functionalized silica nanoparticles, have gained prominence in catalysis. These nanoparticles can serve as efficient catalyst supports due to their high surface area, tunable surface chemistry, and thermal stability. The surface modification of silica nanoparticles with organic ligands, such as our compound of interest, enhances their catalytic activity. Researchers have explored their use in various catalytic reactions, including oxidation, reduction, and cross-coupling reactions .

Materials Science

Silica nanoparticles find applications as reinforcing fillers in polymers, composites, and cement. Surface-modified silica particles can improve the mechanical properties of materials, enhance their flame resistance, and reduce shrinkage. Our compound’s presence on the silica surface influences these properties, making it an exciting avenue for material science research.

Nayl, A. A., Abd-Elhamid, A. I., Aly, A. A., & Bräse, S. (2022). Recent progress in the applications of silica-based nanoparticles. RSC Advances, 12, 13706-13726. DOI: 10.1039/D2RA01587K

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-8-9-17(13-19(16)21)20-27(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,20H,4-6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBOGUFDNCFBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)

![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)